(S)-2-amino-6-oxopimelate

Description

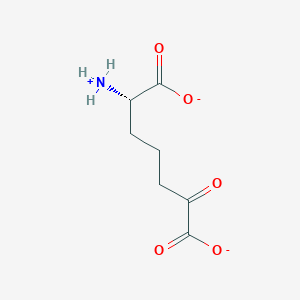

Structure

3D Structure

Properties

Molecular Formula |

C7H10NO5- |

|---|---|

Molecular Weight |

188.16 g/mol |

IUPAC Name |

(2S)-2-azaniumyl-6-oxoheptanedioate |

InChI |

InChI=1S/C7H11NO5/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4H,1-3,8H2,(H,10,11)(H,12,13)/p-1/t4-/m0/s1 |

InChI Key |

UKCSFKLWNHUBDY-BYPYZUCNSA-M |

Isomeric SMILES |

C(C[C@@H](C(=O)[O-])[NH3+])CC(=O)C(=O)[O-] |

Canonical SMILES |

C(CC(C(=O)[O-])[NH3+])CC(=O)C(=O)[O-] |

Origin of Product |

United States |

Biochemical Roles and Metabolic Significance of S 2 Amino 6 Oxopimelate

(S)-2-amino-6-oxopimelate as a Key Intermediate in Central Metabolism

This compound, also known as N-succinyl-L-2-amino-6-oxoheptanedioate, is a key metabolic intermediate found in a range of organisms, from bacteria to humans. hmdb.ca It serves as a critical link between different metabolic pathways, ensuring the efficient utilization of nutrients for growth and energy production.

Interconnections with Amino Acid Biosynthetic and Catabolic Pathways

This compound is a central molecule in the biosynthesis of the essential amino acid L-lysine in most bacteria and plants. nih.govresearchgate.net Specifically, it is an intermediate in the succinylase pathway, one of the four known variations of the diaminopimelate (DAP) pathway for lysine (B10760008) production. nih.gov

The formation of this compound begins with the condensation of aspartate β-semialdehyde and pyruvate (B1213749) to form dihydrodipicolinate. nih.gov This is then reduced to L-2,3,4,5-tetrahydrodipicolinate (THDPA). nih.gov The enzyme tetrahydrodipicolinate N-succinyltransferase then catalyzes the transfer of a succinyl group from succinyl-CoA to THDPA, resulting in the formation of this compound. researchgate.netwikidoc.org This reaction is a key step in committing the pathway towards lysine synthesis.

Following its formation, this compound is converted to N-succinyl-LL-2,6-diaminoheptanedioate by the enzyme succinyldiaminopimelate aminotransferase. wikidoc.org This is followed by the removal of the succinyl group to yield LL-2,6-diaminopimelate (LL-DAP), which is then epimerized to meso-diaminopimelate (m-DAP), the direct precursor for lysine synthesis. nih.gov

In some organisms, this compound can also be involved in catabolic processes. For instance, the enzyme meso-diaminopimelate D-dehydrogenase can catalyze the reversible NADPH-dependent reductive amination of this compound to generate meso-2,6-diaminopimelate. uniprot.orguniprot.org This reaction can also proceed in the reverse direction, leading to the breakdown of meso-diaminopimelate.

Integration into Tricarboxylic Acid Cycle and Related Anabolic Pathways

The metabolic pathway of this compound is intrinsically linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism for energy production and the generation of biosynthetic precursors. wikipedia.org The formation of this compound requires succinyl-CoA, a key intermediate of the TCA cycle. researchgate.net This directly couples the lysine biosynthetic pathway to the cell's energy status and the availability of carbon skeletons from the TCA cycle.

Furthermore, the breakdown of lysine can feed back into the TCA cycle. While the direct integration of this compound into the TCA cycle is not a primary route, the catabolism of lysine eventually produces acetyl-CoA, which can then enter the TCA cycle. This highlights the interconnectedness of these pathways and the role of this compound as a bridge between amino acid metabolism and central carbon metabolism.

Involvement in Specific Metabolic Cycles and Anabolic Processes

Beyond its role in primary metabolism, this compound is also involved in more specialized metabolic processes.

Precursor Role in the Biosynthesis of Specialized Metabolites

This compound, as an intermediate in the lysine biosynthesis pathway, is a precursor to diaminopimelate, which is not only a building block for lysine but also an essential component of the peptidoglycan cell wall in many bacteria. nih.govresearchgate.net This makes the pathway, and by extension this compound, a critical target for the development of antibacterial drugs. researchgate.net

Furthermore, there is growing interest in engineering metabolic pathways for the production of valuable chemicals. A patent has described a method to convert this compound into 1,6-diaminohexane (HMDA), a precursor for the production of nylon. sciepublish.comresearchgate.net

Contribution to Nitrogen Assimilation and Carbon Flow Regulation

The synthesis of this compound is a key step in the assimilation of nitrogen into organic molecules. wikipedia.org The initial steps of the lysine biosynthetic pathway utilize aspartate, which is derived from the TCA cycle intermediate oxaloacetate and incorporates nitrogen through transamination reactions. nih.gov The subsequent conversion of this compound involves another transamination step, further integrating nitrogen into the carbon skeleton. wikidoc.org

Regulatory Functions and Signal Transduction Implications of this compound Metabolomics

Recent studies have begun to explore the potential regulatory roles of this compound and its related metabolites. Metabolomics studies have shown that the levels of N-acetyl-L-2-amino-6-oxopimelate, a related compound, can be affected by environmental stressors. frontiersin.org For example, in the polyp of the jellyfish Aurelia aurita, the concentration of N-acetyl-L-2-amino-6-oxopimelate decreased with higher levels of tetracycline (B611298) exposure. frontiersin.org This suggests that the pathway involving this compound may be sensitive to environmental cues and could play a role in the organism's response to stress.

While direct evidence for this compound acting as a signaling molecule is still limited, its central position in metabolism suggests that its concentration could serve as an indicator of the cell's metabolic state. Fluctuations in its levels could potentially influence the activity of regulatory proteins or enzymes, thereby impacting broader cellular processes. However, further research is needed to fully elucidate any direct signaling roles of this compound.

Table 1: Key Enzymes and Reactions Involving this compound

| Enzyme | Reaction | Pathway |

| Tetrahydrodipicolinate N-succinyltransferase | L-2,3,4,5-Tetrahydrodipicolinate + Succinyl-CoA → this compound + CoA | Lysine Biosynthesis researchgate.netwikidoc.org |

| Succinyldiaminopimelate aminotransferase | This compound + L-Glutamate → N-Succinyl-LL-2,6-diaminoheptanedioate + 2-Oxoglutarate | Lysine Biosynthesis wikidoc.orgecmdb.ca |

| Meso-diaminopimelate D-dehydrogenase | This compound + NH4+ + NADPH + H+ ⇌ meso-2,6-Diaminopimelate + NADP+ + H2O | Lysine Biosynthesis/Catabolism uniprot.orguniprot.org |

Enzymatic Transformations and Metabolic Pathways of S 2 Amino 6 Oxopimelate

Biosynthesis of (S)-2-amino-6-oxopimelate

The biosynthesis of this compound is a critical juncture in the diaminopimelate (DAP) pathway of lysine (B10760008) biosynthesis. uniprot.orguniprot.org There are several variations of the DAP pathway, with the succinylase and acetylase pathways involving N-acylated intermediates that lead to the formation of a derivative of this compound. genome.jpfrontiersin.orgwikidoc.org

Elucidation of Precursor Molecules and Initial Enzymatic Steps

The journey to this compound begins with L-aspartate. A series of enzymatic reactions converts aspartate into L-2,3,4,5-tetrahydrodipicolinate (THDPA). biorxiv.org In the succinylase pathway, THDPA and succinyl-CoA serve as the direct precursors for the formation of N-succinyl-L-2-amino-6-oxopimelate. biorxiv.org This reaction is catalyzed by tetrahydrodipicolinate N-succinyltransferase. biorxiv.orgumaryland.edu

In an alternative pathway, the direct transamination of the acyclic form of THDPA, L-2-amino-6-oxopimelate, has been proposed. nih.gov However, the chemical equilibrium favors the cyclic THDPA, making this direct conversion less likely under physiological conditions. nih.gov

Characterization of Key Biosynthetic Enzymes and their Gene Clusters

The enzymes responsible for the biosynthesis of this compound and its derivatives are often encoded in gene clusters, ensuring coordinated expression. nih.govnih.gov

In the succinylase and acetylase pathways, a transaminase acts on the N-acylated form of this compound. Specifically, N-succinyl-L-2-amino-6-oxopimelate is converted to N-succinyl-L,L-2,6-diaminopimelate by N-succinyldiaminopimelate aminotransferase. biorxiv.org Similarly, in the acetylase pathway, an aminotransferase catalyzes the conversion of N-acetyl-L-2-amino-6-oxopimelate to N6-acetyl-LL-2,6-diaminoheptanedioate using L-glutamate as the amino donor. kegg.jp

Some aminotransferases exhibit broad substrate specificity. For instance, acetylornithine aminotransferase (AcOAT) from E. coli can catalyze the conversion of N-succinyl-L-2-amino-6-oxopimelate to N-succinyl-L,L-diaminopimelate, a step in lysine biosynthesis. researchgate.net

While not directly forming this compound, dehydrogenases and decarboxylases are crucial in the upstream synthesis of its precursor, THDPA. Key enzymes in this part of the pathway include:

Aspartate-semialdehyde dehydrogenase: Catalyzes the NADPH-dependent reduction of L-aspartyl-4-phosphate to L-aspartate-semialdehyde. biorxiv.org

4-hydroxy-tetrahydrodipicolinate synthase and 4-hydroxy-tetrahydrodipicolinate reductase: These enzymes are involved in the condensation of L-aspartate-semialdehyde with pyruvate (B1213749) and subsequent reduction to form THDPA. wikidoc.orgbiorxiv.org

Regulation of this compound Biosynthetic Flux

The biosynthesis of lysine, and therefore this compound, is subject to tight regulation to prevent wasteful production of this essential amino acid. This regulation often occurs at the level of the initial enzymes in the pathway, such as aspartokinase, which is frequently subject to feedback inhibition by lysine. The expression of the genes encoding the biosynthetic enzymes can also be controlled by regulatory proteins that sense the levels of lysine or its intermediates. In tomato, for example, the SlMYB13 transcription factor has been found to positively regulate gene clusters involved in the biosynthesis of certain secondary metabolites, highlighting how gene clusters can be co-regulated. nih.gov

Catabolism and Degradation Pathways of this compound

The primary metabolic fate of this compound and its acylated derivatives is their conversion to diaminopimelate, continuing on the path to lysine biosynthesis. ymdb.ca However, the reverse reaction, the oxidative deamination of a diaminopimelate stereoisomer, represents a key catabolic process.

Meso-diaminopimelate D-dehydrogenase (meso-DAPDH) catalyzes the reversible NADP+-dependent oxidative deamination of the D-amino acid center of meso-diaminopimelate to produce L-2-amino-6-oxopimelate. uniprot.orguniprot.orgfrontiersin.orgpdbj.orgresearchgate.netasm.orgnih.govfrontiersin.org This enzyme is highly specific for meso-diaminopimelate and does not act on the LL- or DD-isomers. frontiersin.org The reaction is reversible, with the reductive amination of L-2-amino-6-oxopimelate occurring at an optimal pH of around 7.5, while the oxidative deamination has an optimal pH of about 10.5. uniprot.org It is worth noting that L-2-amino-6-oxopimelate is known to cyclize in vitro, which can impact the study of these reactions. frontiersin.orgfrontiersin.org

In some organisms, this compound can be a precursor for the synthesis of other compounds. For instance, it has been patented as an intermediate in a six-step conversion to produce Hexamethylenediamine (B150038) (HMDA), a precursor for nylon. sciepublish.comresearchgate.net Additionally, the PLP-dependent enzyme CndF can synthesize (S)-2-amino-6-oxoheptanoate, a related compound, which exists in equilibrium with its cyclic Schiff base form. chemrxiv.org

Identification of Enzymes Facilitating this compound Breakdown

The degradation of this compound is primarily accomplished through two major enzymatic reactions: oxidative decarboxylation and transamination.

Oxidative decarboxylation is a biochemical reaction that involves both oxidation and the removal of a carboxyl group. wikipedia.org In the context of this compound metabolism, this process is catalyzed by meso-diaminopimelate D-dehydrogenase (meso-DAPDH). uniprot.orgfrontiersin.orgnih.gov This enzyme facilitates the reversible NADP+-dependent oxidative deamination of the D-amino acid center of meso-diaminopimelate to yield L-2-amino-6-oxopimelate. frontiersin.orgpdbj.org The reaction is crucial for the dehydrogenase pathway of L-lysine biosynthesis. frontiersin.org

Meso-DAPDH has been identified and characterized in various bacteria, including Corynebacterium glutamicum and Ureibacillus thermosphaericus. uniprot.orgebi.ac.uk The enzyme from C. glutamicum is a homodimer and shows high specificity for meso-diaminopimelate. pdbj.org The enzyme from U. thermosphaericus is noted for its thermostability. uniprot.org The reaction catalyzed by meso-DAPDH is a key step in linking the metabolism of meso-diaminopimelate with this compound. uniprot.orgfrontiersin.org

Table 1: Characteristics of Meso-diaminopimelate D-dehydrogenase (meso-DAPDH)

| Characteristic | Corynebacterium glutamicum | Ureibacillus thermosphaericus |

|---|---|---|

| Enzyme Commission (EC) Number | 1.4.1.16 | 1.4.1.16 |

| Reaction | meso-2,6-diaminopimelate + NADP+ + H₂O ⇌ (S)-2-amino-6-oxoheptanedioate + NH₄⁺ + NADPH + H⁺ | meso-2,6-diaminopimelate + NADP+ + H₂O ⇌ (S)-2-amino-6-oxoheptanedioate + NH₄⁺ + NADPH + H⁺ |

| Substrate Specificity | Highly specific for meso-2,6-diaminopimelate | Highly specific for meso-2,6-diaminopimelate |

| Optimum pH | Not specified | ~10.5 |

| Optimum Temperature (°C) | Not specified | 65 |

| Structural Features | Homodimer | Not specified |

Aminotransferases, also known as transaminases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. wikipedia.org In the degradation of this compound, aminotransferases play a pivotal role in converting it to other essential molecules. One such enzyme is N-succinyldiaminopimelate aminotransferase (DapC). nih.govuniprot.org

In some biosynthetic pathways for lysine, this compound is first succinylated to form N-succinyl-L-2-amino-6-oxopimelate. nih.gov This intermediate then undergoes transamination catalyzed by DapC to yield N-succinyl-L,L-2,6-diaminopimelate. nih.govecmdb.ca This reaction is a critical step in the succinylase pathway of lysine biosynthesis found in organisms like E. coli. nih.gov Another aminotransferase, acetylornithine aminotransferase (AcOAT) from E. coli, has also been shown to catalyze the conversion of N-succinyl-L-2-amino-6-oxopimelate to N-succinyl-L,L-diaminopimelate. researchgate.net

A novel variant of the lysine biosynthesis pathway identified in plants and some prokaryotes involves the direct transamination of the acyclic form of tetrahydrodipicolinate, which is L-2-amino-6-oxopimelate. google.com This reaction is catalyzed by LL-diaminopimelate aminotransferase (LL-DAP-AT), which converts L-2-amino-6-oxopimelate directly to LL-diaminopimelate. google.com

Terminal Metabolites and Their Fates in Cellular Systems

The enzymatic breakdown of this compound leads to the formation of several key metabolites that are utilized in various cellular processes. The primary fate of these metabolites is in the biosynthesis of the essential amino acid L-lysine.

In the dehydrogenase pathway, the oxidative deamination of meso-diaminopimelate by meso-DAPDH produces this compound, which is an intermediate in the synthesis of L-lysine. frontiersin.org In the succinylase and acetylase pathways, this compound is a precursor to LL-diaminopimelate, which is then converted to meso-diaminopimelate and subsequently decarboxylated to form L-lysine. nih.govgoogle.com L-lysine is a fundamental building block for proteins and is also involved in other metabolic pathways.

Beyond lysine biosynthesis, intermediates derived from this compound can be channeled into other metabolic routes. For example, in some engineered metabolic pathways, this compound has been used as a starting point for the synthesis of non-natural chemicals like 1,6-hexamethylenediamine (HMDA), a precursor for nylon-6,6. sciepublish.com

The breakdown of this compound can also lead to the formation of 2-oxoadipate through a series of reactions involving homoaconitase and homoisocitrate dehydrogenase. nih.gov 2-oxoadipate can then be further metabolized. In some cases, the enzymatic processing of related compounds can lead to the formation of 2-oxopimelate and 2-oxosuberate. nih.gov

Enzymatic Interconversion and Racemization of this compound

The stereochemistry of 2-amino-6-oxopimelate is critical for its role in metabolic pathways. Enzymes that can alter its stereoconfiguration are therefore of significant biological importance.

Enzymatic Stereoinversion Mechanisms

Enzymatic stereoinversion is a process by which the spatial arrangement of atoms in a chiral molecule is reversed. In the context of 2-amino-6-oxopimelate, this would involve the conversion of the (S)-enantiomer to the (R)-enantiomer, or vice versa. While direct racemization of this compound is not extensively documented, related enzymatic activities on similar substrates suggest potential mechanisms. For instance, the interconversion of (S)- and (R)-isomers of certain beta-keto acids has been observed to occur readily under reaction conditions catalyzed by an aminotransferase, suggesting that a similar process could potentially affect 2-amino-6-oxopimelate. nih.gov

Characterization of Racemases or Epimerases

While a specific racemase or epimerase that acts directly on this compound is not well-characterized in the provided search results, the existence of diaminopimelate (DAP) epimerase (DapF) highlights the importance of stereochemical control in the lysine biosynthetic pathway. nih.govnsysu.edu.tw DapF catalyzes the stereoinversion of LL-2,6-diaminopimelate to meso-2,6-diaminopimelate. nih.gov This enzymatic step occurs downstream of the formation of intermediates derived from this compound in the succinylase and acetylase pathways. nih.gov The presence of such an epimerase underscores the cell's requirement for specific stereoisomers for subsequent metabolic reactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,6-hexamethylenediamine |

| 2-oxoadipate |

| 2-oxopimelate |

| 2-oxosuberate |

| Acetylornithine |

| L-2-amino-6-oxopimelate |

| L-lysine |

| LL-diaminopimelate |

| meso-diaminopimelate |

| N-succinyl-L,L-2,6-diaminopimelate |

| N-succinyl-L-2-amino-6-oxopimelate |

Structural and Mechanistic Enzymology Pertaining to S 2 Amino 6 Oxopimelate

Kinetic Characterization of Enzymes Interacting with (S)-2-amino-6-oxopimelate

The study of enzyme kinetics provides fundamental insights into the efficiency and substrate affinity of enzymes that recognize this compound. Michaelis-Menten kinetics, a model that relates reaction rate to substrate concentration, is a cornerstone of this characterization. nih.govwikipedia.orglibretexts.org

The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. wikipedia.orgnih.gov For meso-diaminopimelate D-dehydrogenase (DAPDH) from Corynebacterium glutamicum, the Kₘ for this compound (referred to as L-2-amino-6-oxoheptanedioate) in the reductive amination reaction has been determined. uniprot.org The enzyme catalyzes the NADPH-dependent conversion of this compound and ammonia (B1221849) into meso-2,6-diaminopimelate. uniprot.orguniprot.org The reaction is reversible, with the optimal pH for reductive amination being approximately 7.9, while the oxidative deamination of meso-diaminopimelate is favored at a pH of around 9.8. uniprot.org

Another enzyme in the pathway, tetrahydrodipicolinate N-succinyltransferase (DapD), which catalyzes the conversion of tetrahydrodipicolinate to N-succinyl-L-2-amino-6-oxopimelate, has been studied using substrate analogs. biorxiv.orgresearchgate.net For instance, the DapD from Pseudomonas aeruginosa accepts L-2-aminopimelate, a close structural analog of this compound, as a substrate. researchgate.net

Below is a table summarizing the reported kinetic parameters for an enzyme interacting with this compound.

| Enzyme | Source Organism | Substrate | Kₘ (mM) | Reference |

|---|---|---|---|---|

| meso-diaminopimelate D-dehydrogenase (DAPDH) | Corynebacterium glutamicum | This compound | 0.28 | uniprot.org |

Understanding how various molecules inhibit or activate enzymes that bind this compound is critical for drug design and for elucidating metabolic regulation. nih.govgoogle.comlibretexts.org Inhibition studies reveal molecules that can compete with the natural substrate for binding to the active site (competitive inhibition) or bind to other sites to interfere with enzyme function (allosteric inhibition). libretexts.org

For meso-diaminopimelate D-dehydrogenase (DAPDH), several compounds have been identified as inhibitors. The oxidative deamination of its product, meso-diaminopimelate, is competitively inhibited by both L,L-2,6-diaminopimelate and D,D-2,6-diaminopimelate. uniprot.org This suggests these stereoisomers can occupy the active site, preventing the binding of the correct substrate. Furthermore, L-2-amino-6-methylene-pimelate has been identified as a potent competitive inhibitor of the oxidative deamination reaction, with an inhibition constant (Ki) of 5 µM. uniprot.org In the context of the enzyme tetrahydrodipicolinate N-succinyltransferase (DapD), D-2-aminopimelic acid, the D-enantiomer of a substrate analog, acts as a very weak inhibitor. researchgate.net

Regarding activation, DapE, an enzyme downstream in the lysine (B10760008) biosynthesis pathway that hydrolyzes N-succinyl-L,L-diaminopimelic acid, is a metalloenzyme requiring divalent cations for activity. plos.orgmarquette.edu Studies on DapE from Haemophilus influenzae have shown that its activity is dependent on metal ions, with Co(II) substitution leading to a 25% increase in activity compared to the native Zn(II)-loaded enzyme. marquette.edu Mn(II) can also activate the enzyme, but to a lesser extent. marquette.edu

Structural Biology of this compound-Binding Enzymes

The three-dimensional structures of enzymes provide a blueprint for understanding their catalytic mechanisms and substrate specificity at an atomic level.

X-ray crystallography is a powerful technique used to determine the high-resolution atomic structure of proteins. The crystal structure of tetrahydrodipicolinate N-succinyltransferase (DapD) from Mycobacterium tuberculosis has been solved in a ternary complex with coenzyme A and this compound to a resolution of 2.0 Å (PDB entry: 3TDT). rcsb.orgproteopedia.orgacs.org

This structure reveals that DapD is a trimeric enzyme, with the active site located in a long, narrow groove at the interface between two domains. rcsb.orgproteopedia.orgacs.org The enzyme exhibits a left-handed parallel beta-helix (LβH) structural domain. proteopedia.orgproteopedia.org The binding of this compound and the cofactor induces a significant conformational change. acs.org This change involves residues from the C-terminus of one subunit and a flexible loop from an adjacent subunit, which move to cover the active site groove, forming a tunnel. proteopedia.orgacs.org This tunnel effectively shields the bound ligands from the bulk solvent and precisely orients the substrate for the chemical reaction. acs.org

Crystal structures of meso-diaminopimelate D-dehydrogenase (DAPDH) from Corynebacterium glutamicum have also been determined, both as a binary complex with its substrate meso-diaminopimelate and as a ternary complex with NADP+ and an inhibitor. nih.gov These structures show that the enzyme is a homodimer and that substrate binding occurs in an elongated cavity. nih.gov The binding of both the dinucleotide cofactor and the substrate induces significant conformational changes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for studying the structure and dynamics of proteins and their complexes in solution, which can more closely mimic the cellular environment. uoc.gr Methods such as transferred Nuclear Overhauser Effect (trNOE) and saturation transfer difference (STD) NMR can be used to study the conformation of ligands when bound to a protein and to map the protein-ligand contact surfaces. nih.gov

While a complete solution structure of an enzyme in complex with this compound determined by NMR has not been specifically reported in the reviewed literature, these techniques are highly applicable. For large enzymes, isotope labeling (e.g., with ¹⁵N or ¹³C) is often employed to simplify spectra and allow for the study of specific regions. uoc.grnih.gov For instance, by using a spin-labeled ligand analog, it is possible to measure distances within the active site and map the relative placement of substrates, providing crucial geometric information about the enzyme-substrate complex. nih.gov

Structural studies have provided detailed views of the active sites of enzymes that interact with this compound.

Tetrahydrodipicolinate N-succinyltransferase (DapD): The crystal structure of DapD with this compound bound shows the active site is a narrow groove at the interface of two domains from different subunits in the trimer. proteopedia.orgacs.org This architecture highlights the importance of the enzyme's quaternary structure for its function. The conformational change upon substrate binding creates a tunnel, which serves to protect the reaction intermediates from solvent and to position the nucleophilic amino group of the acceptor substrate towards the cofactor. acs.orgproteopedia.org

meso-Diaminopimelate D-dehydrogenase (DAPDH): The active site of DAPDH from Corynebacterium glutamicum is an elongated cavity designed to accommodate the linear substrate. nih.gov The enzyme exhibits remarkable stereospecificity, acting only on the D-amino acid center of its meso-diaminopimelate substrate while not recognizing the L-center. nih.govfrontiersin.org Structural analysis of the enzyme-substrate complex reveals that the specific arrangement of hydrogen bond donors and acceptors within the active site cavity dictates a single, precise orientation for the substrate. This orientation positions the D-amino stereocenter correctly for hydride transfer from NADPH. nih.gov Comparison of DapDH from different species and mutagenesis studies have identified conserved residues critical for substrate binding and catalysis. frontiersin.org

Catalytic Mechanisms of this compound-Transforming Enzymes

The biosynthesis and metabolism of this compound and its related compounds are central to the lysine biosynthesis pathways in many bacteria and plants. The enzymes that catalyze these transformations employ sophisticated chemical mechanisms. Key enzymes in this context include LL-diaminopimelate aminotransferase (DapL), meso-diaminopimelate dehydrogenase (meso-DAPDH), and tetrahydrodipicolinate N-succinyltransferase (DapD). Understanding their catalytic strategies is crucial for fields such as drug discovery and metabolic engineering.

Mechanistic Studies Using Isotope Effects and Mutagenesis

Site-directed mutagenesis has been a pivotal tool in dissecting the roles of specific amino acid residues in the catalytic cycles of these enzymes. nih.govelifesciences.org While specific kinetic isotope effect studies on these particular enzymes are not extensively reported in the available literature, mutagenesis studies have provided profound insights into their mechanisms.

LL-diaminopimelate aminotransferase (DapL): Mutagenesis studies on DapL from Arabidopsis thaliana (AtDAP-AT) have been instrumental in clarifying its reaction mechanism. To trap substrate-enzyme intermediates, catalytically inactive variants were created by mutating the active site lysine, which covalently binds the pyridoxal-5'-phosphate (PLP) cofactor. The variants K270N and K270Q allowed for the crystallographic observation of the unreduced external aldimines of PLP with substrates L-glutamate and LL-diaminopimelate, providing a snapshot of key reaction intermediates. nih.govrcsb.org These structures revealed that the distal Cε-amino group of LL-diaminopimelate is specifically recognized by residues from the adjacent subunit in the homodimer, highlighting the importance of the enzyme's quaternary structure in catalysis. rcsb.org

meso-Diaminopimelate Dehydrogenase (meso-DAPDH): This enzyme has been a subject of extensive mutagenesis to alter its substrate specificity for the synthesis of various D-amino acids. frontiersin.org Studies on meso-DAPDH from Symbiobacterium thermophilum (StDAPDH) and Corynebacterium glutamicum (CgDAPDH) have identified key residues influencing catalytic activity. asm.org For instance, swapping Arg35 in StDAPDH to the corresponding Serine in CgDAPDH resulted in only a modest decrease in catalytic efficiency, suggesting this residue is not critical for the primary catalytic function. asm.org In contrast, mutating Met152 to glutamine significantly reduced the catalytic efficiency (kcat/Km), indicating its importance in substrate binding or orientation. asm.org In another study, the H227V mutant of StDAPDH showed a 35.1-fold enhancement in specific activity for a non-native substrate, demonstrating the potential to engineer the enzyme's function through targeted mutations. researchgate.net Functional analyses of insertion/deletion (indel) loops between different meso-DAPDH subtypes, explored through mutagenesis and molecular dynamics, have revealed their role in the catalytic cycle, particularly in product release, rather than being the primary drivers of evolutionary divergence in substrate specificity. acs.org

Tetrahydrodipicolinate N-Succinyltransferase (DapD): Structural comparisons between DapD from Escherichia coli and Mycobacterium bovis have shown that a conserved C-terminal helix undergoes a significant conformational change upon substrate binding. nih.gov This movement contributes to cooperativity in substrate binding. nih.gov Mutagenesis studies on homologous N-acetyltransferases have helped to rationalize acyl group specificity, identifying at least three residues that dictate whether the enzyme uses acetyl-CoA or succinyl-CoA, thereby committing intermediates to different branches of the lysine biosynthetic pathway. nih.gov

Table 1: Selected Site-Directed Mutagenesis Studies on this compound-Transforming Enzymes

| Enzyme | Organism | Mutant(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| LL-Diaminopimelate Aminotransferase (DapL) | Arabidopsis thaliana | K270N, K270Q | Allowed trapping and structural observation of substrate-PLP external aldimine intermediates; confirmed K270 as the catalytic lysine. | nih.gov, rcsb.org |

| meso-Diaminopimelate Dehydrogenase (meso-DAPDH) | Symbiobacterium thermophilum | R35S | Maintained high catalytic efficiency, indicating a non-critical role for this residue in the primary catalytic mechanism. | asm.org |

| meso-Diaminopimelate Dehydrogenase (meso-DAPDH) | Symbiobacterium thermophilum | M152Q | Significantly decreased kcat/Km, highlighting its importance in substrate binding/orientation. | asm.org |

| meso-Diaminopimelate Dehydrogenase (meso-DAPDH) | Symbiobacterium thermophilum | H227V | Resulted in a 35.1-fold enhancement in specific activity towards phenylpyruvic acid. | researchgate.net |

| meso-Diaminopimelate Dehydrogenase (meso-DAPDH) | Corynebacterium glutamicum | Indel loop deletion/insertion | Revealed the loop's role in the product release pathway rather than being a primary determinant of substrate specificity divergence. | acs.org |

Identification of Catalytic Residues and Cofactor Roles

The catalytic activity of these enzymes is dependent on specific active site residues and the presence of essential cofactors.

LL-diaminopimelate aminotransferase (DapL): DapL is a classic pyridoxal-5'-phosphate (PLP)-dependent enzyme, belonging to the type I fold family of PLP-dependent enzymes. nih.govrcsb.org The PLP cofactor is held in the active site via a Schiff base linkage to a conserved lysine residue (K270 in AtDAP-AT). nih.govfrontiersin.orgpnas.org The catalytic cycle involves the transfer of an amino group from L-glutamate to the PLP cofactor, forming a pyridoxamine-5'-phosphate (PMP) intermediate, which then donates the amino group to the keto-acid substrate, L-tetrahydrodipicolinate (THDP). frontiersin.orginnovareacademics.in Structural studies of AtDAP-AT have identified a suite of residues crucial for substrate recognition. rcsb.org The α-carboxylate of both L-glutamate and LL-DAP forms a salt bridge with Arg404, while the distal carboxylates are recognized by hydrogen bonds with the side chains of Tyr37, Tyr125, and Lys129. rcsb.org The specificity for the LL-DAP substrate is conferred by residues from the second subunit of the homodimer, including Tyr94, Gly95, Glu97, and Asn309, which form specific interactions with the distal Cε-amino group. rcsb.orgnih.gov

meso-Diaminopimelate Dehydrogenase (meso-DAPDH): This enzyme catalyzes the reversible oxidative deamination of the D-amino acid center of meso-diaminopimelate to L-2-amino-6-oxopimelate using NADP+ as the preferred cofactor. nih.govfrontiersin.orgdrugbank.com The enzyme shows much lower activity with NAD+. drugbank.com The reaction mechanism is a sequential ordered ternary-binary process where NADPH binds first, followed by L-2-amino-6-oxopimelate and ammonia for the reductive amination reaction. uniprot.org Structural analysis of the Ureibacillus thermosphaericus enzyme revealed that fourteen amino acid residues interact with the NADP+ molecule, ensuring high coenzyme specificity. frontiersin.org The substrate-binding pocket of StDAPDH involves residues Asp92, Trp121, Phe146, Ser151, Met152, Gly153, Thr171, and Arg181, which interact with the meso-diaminopimelate substrate. nih.gov

Tetrahydrodipicolinate N-Succinyltransferase (DapD): DapD catalyzes the transfer of a succinyl group from the cofactor succinyl-CoA to the amino group of tetrahydrodipicolinate, forming L-2-(succinylamino)-6-oxopimelate. acs.orgebi.ac.ukresearchgate.net This reaction proceeds via a direct nucleophilic attack of the substrate's amino group on the thioester carbonyl of succinyl-CoA within a ternary complex. nih.gov The crystal structure of DapD in complex with L-2-amino-6-oxopimelate and coenzyme A shows the active site as a long groove at the interface of two domains. acs.orgrcsb.org Upon substrate and cofactor binding, a flexible loop and the C-terminus of an adjacent subunit cover this groove, creating a tunnel that shields the reactants from the solvent and orients them for catalysis. acs.org

Table 2: Catalytic Residues and Cofactors of this compound-Transforming Enzymes

| Enzyme | Cofactor | Key Catalytic/Binding Residues | Organism of Study | Reference(s) |

|---|---|---|---|---|

| LL-Diaminopimelate Aminotransferase (DapL) | Pyridoxal-5'-phosphate (PLP) | K270 (PLP-binding), Arg404, Tyr37, Tyr125, Lys129, Tyr94, Gly95, Glu97, Asn309 | Arabidopsis thaliana | nih.gov, nih.gov, rcsb.org |

| meso-Diaminopimelate Dehydrogenase (meso-DAPDH) | NADP+ | Asp92, Trp121, Phe146, Ser151, Met152, Gly153, Thr171, Arg181 | Symbiobacterium thermophilum | nih.gov |

| Tetrahydrodipicolinate N-Succinyltransferase (DapD) | Succinyl-CoA | Conserved C-terminal helix, residues forming the binding tunnel | E. coli, M. bovis, M. tuberculosis | nih.gov, acs.org, nih.gov |

Computational Approaches to Reaction Mechanism Elucidation

Computational modeling has become an indispensable tool for understanding the complex catalytic mechanisms of enzymes at a molecular level. ebi.ac.uk Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods provide dynamic and energetic views of the reaction pathways.

LL-diaminopimelate aminotransferase (DapL): Early insights into the DapL mechanism were guided by computational modeling. After solving the crystal structure of AtDAP-AT bound to malate, researchers modeled the substrates LL-DAP and L-glutamate into the active site. nih.govfrontiersin.org This initial modeling was crucial for proposing the roles of key residues in substrate binding and specificity, which were later confirmed by further crystallographic studies with actual substrates and analogues. nih.govnih.gov More recent studies have used comparative molecular dynamics simulations to understand how antibiotics might interact with the active site of DapL, providing a basis for rational drug design. frontiersin.org

meso-Diaminopimelate Dehydrogenase (meso-DAPDH): The catalytic mechanism of meso-DAPDH has been significantly illuminated by computational studies. To understand and engineer the enzyme for the synthesis of aromatic D-amino acids, a combined approach using crystallography, site-directed mutagenesis, and computational simulations was applied to the enzyme from Proteus vulgaris (PvDAPDH). nih.gov Quantum mechanical (QM) calculations proposed a detailed four-step molecular mechanism for the reductive amination of phenylpyruvate. researchgate.net These calculations identified His154 as a general base that deprotonates an ammonium (B1175870) ion, which then performs a nucleophilic attack on the substrate's carbonyl group. researchgate.net MD simulations have also been employed to investigate the functional role of an indel loop present in CgDAPDH but absent in StDAPDH, revealing that the loop affects the product release pathway by stabilizing the protein's hydrogen-bond network. acs.org

Tetrahydrodipicolinate N-Succinyltransferase (DapD): For DapD, computational modeling has been used to understand substrate specificity. Crystal structures of the Pseudomonas aeruginosa enzyme bound to the L- and D-stereoisomers of the substrate analogue 2-aminopimelate (B1261076) were analyzed. nih.govresearchgate.net The modeling suggested that the misalignment of the amino group of the D-isomer prevents it from performing a nucleophilic attack on the succinyl-CoA cofactor, thus explaining the enzyme's stereospecificity. nih.govresearchgate.net

Occurrence and Biological Distribution of S 2 Amino 6 Oxopimelate

Presence and Metabolism in Prokaryotic Organisms

In prokaryotes, lysine (B10760008) is primarily synthesized via the diaminopimelate (DAP) pathway, which starts from aspartate. nih.govmdpi.com This pathway is of significant interest as its intermediates, including meso-diaminopimelate (meso-DAP), are crucial for building the peptidoglycan cell wall in many bacteria. nih.govcabidigitallibrary.org (S)-2-amino-6-oxopimelate, typically in a protected form, is a central metabolite in several variants of this pathway. nih.govbiorxiv.org

The metabolism of this compound is a feature of the acylase variants of the DAP pathway found in a wide range of bacteria. pnas.orgresearchgate.net In these pathways, L-2,3,4,5-tetrahydrodipicolinate (THDPA) is converted to meso-DAP through a series of reactions involving acylated intermediates. nih.govasm.org The initial step involves the acylation of THDPA to form an N-acyl-(S)-2-amino-6-oxopimelate derivative. biorxiv.orgnih.gov

Two primary acylase pathways have been identified:

The Succinylase Pathway: This is the most widespread variant among bacteria, particularly in Gram-negative species like Escherichia coli and in some Gram-positive species such as Corynebacterium glutamicum. nih.govnih.govasm.org In this pathway, THDPA is converted by tetrahydrodipicolinate N-succinyltransferase (DapD) and succinyl-CoA to N-succinyl-L-2-amino-6-oxopimelate. nih.govbiorxiv.orgnih.gov This intermediate is then transaminated by succinyldiaminopimelate aminotransferase (DapC) to yield N-succinyl-LL-2,6-diaminopimelate. nih.gov

The Acetylase Pathway: This variant is found in bacteria such as Bacillus subtilis and Pseudomonas syringae. asm.org It employs acetylated intermediates instead of succinylated ones. THDPA is acetylated to form N-acetyl-2-amino-6-oxopimelate, which then proceeds through subsequent transamination and deacetylation steps. asm.org

Some bacteria, like Thermus thermophilus, utilize a different route called the α-aminoadipate (AAA) pathway, which does not involve this compound. nih.govresearchgate.netwikipedia.org

| Pathway Variant | Key Intermediate Derived from this compound | Key Enzyme | Example Bacterial Species | Reference |

|---|---|---|---|---|

| Succinylase Pathway | N-succinyl-L-2-amino-6-oxopimelate | Tetrahydrodipicolinate N-succinyltransferase (DapD) | Escherichia coli, Corynebacterium glutamicum | nih.govasm.orgnih.gov |

| Acetylase Pathway | N-acetyl-2-amino-6-oxopimelate | Tetrahydrodipicolinate N-acetyltransferase | Bacillus subtilis, Pseudomonas syringae | asm.org |

| Dehydrogenase Pathway | None | meso-DAP dehydrogenase (Ddh) | Bacillus sphaericus | researchgate.netasm.org |

| Aminotransferase Pathway | None | LL-diaminopimelate aminotransferase (DapL) | Chlamydia trachomatis, Arabidopsis thaliana | mdpi.comnih.govpnas.org |

The distribution of lysine biosynthesis pathways in Archaea is diverse. cabidigitallibrary.org Many archaeal species, similar to fungi, employ the α-aminoadipate (AAA) pathway. mdpi.comcabidigitallibrary.org However, variants of the diaminopimelate (DAP) pathway have also been identified in this domain, suggesting a complex evolutionary history. mdpi.comnih.gov For instance, the aminotransferase variant of the DAP pathway, which directly converts THDPA to LL-diaminopimelate without forming an this compound intermediate, has been found in species like Methanothermobacter thermautotrophicus. mdpi.comnih.gov The presence of different pathways, even within the same phylum, highlights the metabolic adaptability and evolutionary divergence among these microorganisms. wikipedia.org

Comparative Analysis of this compound Pathways Across Diverse Taxa

This compound is a key intermediate in the biosynthesis of the essential amino acid L-lysine. nih.govgla.ac.uk Two primary pathways for lysine biosynthesis have evolved in different organisms: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. cabidigitallibrary.orgnih.gov The occurrence and the specific steps involving this compound, or its acylated derivatives, vary significantly across different taxonomic groups. ebi.ac.uk

The DAP pathway is predominant in most bacteria and higher plants. gla.ac.uknih.gov In contrast, the AAA pathway is mainly found in fungi, some algae, and euglenoids. cabidigitallibrary.orgbiorxiv.org Interestingly, variations of the AAA pathway have also been identified in certain thermophilic bacteria and archaea. mdpi.comnih.gov No known organism possesses both complete pathways. ebi.ac.ukasm.org

Diaminopimelate (DAP) Pathway Variants

The DAP pathway initiates with L-aspartate and pyruvate (B1213749) and proceeds through several variations, all of which converge on the formation of meso-diaminopimelate, the direct precursor to lysine. nih.govresearchgate.net this compound, or its N-acylated forms, is a crucial intermediate in most of these variants. biorxiv.orggoogle.com

There are four recognized variants of the DAP pathway:

The Succinylase Pathway: This pathway involves the acylation of L-2,3,4,5-tetrahydrodipicolinate (THDPA) with succinyl-CoA, leading to the formation of N-succinyl-L-2-amino-6-oxopimelate. ebi.ac.ukbiorxiv.org This intermediate then undergoes transamination, desuccinylation, and epimerization to yield meso-DAP. This variant is common in proteobacteria and many firmicutes and actinobacteria. ebi.ac.uk

The Acetylase Pathway: Analogous to the succinylase pathway, this variant utilizes N-acetyl intermediates. ebi.ac.uk It has been identified in certain Bacillus species. ebi.ac.uk

The Aminotransferase Pathway: This pathway features the direct conversion of THDPA to LL-diaminopimelate (LL-DAP) by the enzyme diaminopimelate aminotransferase (DapL), bypassing the need for acylation. ebi.ac.ukasm.org This more direct route is found in cyanobacteria, Chlamydia, the plant Arabidopsis thaliana, and the archaeon Methanothermobacter thermautotrophicus. ebi.ac.uk

The Dehydrogenase Pathway: In this variant, meso-DAP is formed directly from THDPA through the action of meso-diaminopimelate D-dehydrogenase (Ddh), which catalyzes the reversible NADPH-dependent reductive amination of this compound (the acyclic form of THDPA). uniprot.orguniprot.orguniprot.org This pathway is utilized by some Bacillus and Brevibacterium species, as well as Corynebacterium glutamicum. ebi.ac.ukuniprot.org Some bacteria, such as C. glutamicum, possess both the succinylase and dehydrogenase pathways. ebi.ac.uk

| DAP Pathway Variant | Key Intermediate Involving this compound Moiety | Taxonomic Distribution (Examples) |

|---|---|---|

| Succinylase | N-succinyl-L-2-amino-6-oxopimelate | Proteobacteria, many Firmicutes and Actinobacteria ebi.ac.uk |

| Acetylase | N-acetyl-L-2-amino-6-oxopimelate | Certain Bacillus species ebi.ac.ukgenome.jp |

| Aminotransferase | This compound (as the acyclic form of the substrate THDPA) | Cyanobacteria, Chlamydia, Arabidopsis thaliana, Methanothermobacter thermautotrophicus ebi.ac.uk |

| Dehydrogenase | This compound | Corynebacterium glutamicum, some Bacillus and Brevibacterium species ebi.ac.ukuniprot.orguniprot.org |

α-Aminoadipate (AAA) Pathway

The AAA pathway, which synthesizes lysine from α-ketoglutarate and acetyl-CoA, is the primary route in fungi and some other eukaryotes. cabidigitallibrary.orgwikipedia.org This pathway proceeds through the intermediate α-aminoadipate. wikipedia.org While this pathway is distinct from the DAP pathway, it is worth noting that some thermophilic bacteria and archaea utilize a modified version of the AAA pathway. mdpi.comnih.gov In these organisms, the initial steps leading to α-aminoadipate are similar to the fungal pathway. mdpi.com However, the subsequent conversion of α-aminoadipate to lysine follows a different set of reactions. mdpi.com

The existence of these distinct and varied pathways for lysine biosynthesis, with this compound and its derivatives playing central roles in the DAP variants, highlights the diverse evolutionary strategies that have emerged across different taxa to produce this essential amino acid. nih.gov

Synthetic and Biosynthetic Strategies for S 2 Amino 6 Oxopimelate Research

Chemoenzymatic Synthesis of (S)-2-amino-6-oxopimelate and Chiral Derivatives

Chemoenzymatic synthesis combines the high selectivity and specificity of enzymes with the versatility of chemical reactions, offering efficient routes to complex molecules like this compound. mdpi.comnih.gov This approach is particularly advantageous for establishing the desired stereochemistry at the alpha-carbon.

Enzyme-Catalyzed Reactions for Stereoselective Production

The primary enzymatic route for producing this compound involves the stereoselective oxidation of a specific substrate. The key enzyme in this process is meso-diaminopimelate dehydrogenase (meso-DAPDH), which is NADP+-dependent. nih.govnih.gov This enzyme is a central component of the lysine (B10760008) biosynthesis dehydrogenase pathway found in various bacteria, such as Bacillus sphaericus and Corynebacterium glutamicum, as well as in some plants like soybeans (Glycine max). nih.govresearchgate.net

Meso-DAPDH catalyzes the reversible oxidative deamination of the D-configuration center of meso-2,6-diaminopimelate. nih.govresearchgate.net This reaction stereospecifically yields L-2-amino-6-oxopimelate, the (S)-enantiomer. nih.govresearchgate.net The enzyme exhibits high specificity for the meso isomer of its substrate and does not act on the DD- or LL-forms. nih.gov

Research has focused on identifying and characterizing meso-DAPDH from various sources to find enzymes with desirable properties, such as high stability and activity. For instance, a novel meso-DAPDH from the thermophilic bacterium Symbiobacterium thermophilum has been cloned and expressed in Escherichia coli. nih.govresearchgate.net This enzyme is notable for its high thermostability and a more relaxed substrate specificity compared to other known meso-DAPDHs, showing some activity towards D-alanine, D-valine, and D-lysine. nih.gov The reverse reaction, the reductive amination of 2-keto acids, can also be catalyzed by this enzyme, generating D-amino acids with high conversion and enantiomeric excess. nih.govresearchgate.net

| Enzyme | Source Organism | Substrate | Product | Key Characteristics |

| meso-Diaminopimelate Dehydrogenase (meso-DAPDH) | Corynebacterium glutamicum | meso-2,6-diaminopimelate | This compound | Well-characterized, structure solved. nih.gov |

| meso-Diaminopimelate Dehydrogenase (meso-DAPDH) | Symbiobacterium thermophilum | meso-2,6-diaminopimelate | This compound | High thermostability, relaxed substrate specificity. nih.govresearchgate.net |

| meso-Diaminopimelate Dehydrogenase (meso-DAPDH) | Bacillus sphaericus | meso-2,6-diaminopimelate | This compound | Key enzyme in lysine biosynthesis. researchgate.net |

| meso-Diaminopimelate Dehydrogenase (meso-DAPDH) | Ureibacillus thermosphaericus | meso-2,6-diaminopimelate | This compound | Thermostable, used to engineer artificial D-amino acid dehydrogenase. frontiersin.org |

Biocatalytic Approaches for Isotope Labeling

Biocatalytic methods are highly effective for the site-specific incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into molecules for use in tracer studies and structural biology. nih.govsigmaaldrich.com For this compound, isotope labeling can be achieved by leveraging the reversibility of the meso-DAPDH-catalyzed reaction.

The reductive amination of a suitable keto-acid precursor in the presence of an isotopically labeled amine source, such as ¹⁵NH₄Cl, can produce an ¹⁵N-labeled amino acid. While the natural reaction produces this compound via oxidative deamination, engineered enzymes derived from meso-DAPDH have been created to function as D-amino acid dehydrogenases (D-AADHs). nih.govfrontiersin.org These engineered enzymes can catalyze the reductive amination of various 2-oxo acids. nih.gov By using an isotopically labeled precursor, such as a ¹³C-labeled 2-oxo acid or ¹⁵N-labeled ammonia (B1221849), this enzymatic system can be used to synthesize stable isotope-labeled amino acids. frontiersin.org This engineered enzyme approach has been successfully used to produce stable isotope-labeled D-branched-chain amino acids (BCAAs). frontiersin.org A similar strategy could theoretically be applied to produce labeled this compound by using a labeled form of its precursor, 2-amino-6-oxopimelate's cyclic form, in the reverse reaction under specific conditions.

De Novo Chemical Synthesis of this compound for Research Applications

De novo chemical synthesis refers to the construction of complex molecules from simpler, commercially available starting materials. wikipedia.orgrsc.org For this compound, this approach allows for precise control over the molecular structure and the introduction of various functional groups or labels.

Asymmetric Synthetic Routes and Protecting Group Chemistry

A key challenge in the de novo synthesis of this compound is the stereocontrolled introduction of the amino group at the C2 position. Asymmetric synthesis strategies are employed to achieve high enantiomeric purity. nih.gov

One powerful method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine (B1666218) enolate equivalents. mdpi.com A common approach utilizes a chiral auxiliary, such as a proline derivative, to form a chiral Ni(II) complex with a glycine Schiff base. mdpi.combeilstein-journals.org This complex creates a chiral environment that directs the stereoselective alkylation of the glycine α-carbon. The subsequent hydrolysis of the complex removes the chiral auxiliary (which can often be recycled) and liberates the desired non-proteinogenic amino acid with high enantiomeric excess. mdpi.com To synthesize this compound, a suitable electrophile containing the protected 6-oxopimelate backbone would be required for the alkylation step.

Protecting group chemistry is essential throughout the synthesis to mask reactive functional groups and prevent side reactions.

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

| α-Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| α-Amino | Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| α-Amino | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) |

| Carboxyl | Benzyl ester | OBn | Hydrogenolysis (H₂, Pd/C) |

| Carboxyl | Methyl/Ethyl ester | OMe/OEt | Saponification (e.g., LiOH, NaOH) |

| Keto | Ethylene (B1197577) ketal | - | Acidic hydrolysis (e.g., aq. HCl) |

Development of Precursors and Intermediates for Total Synthesis

The total synthesis of this compound requires the strategic development of key precursors and intermediates. A plausible retrosynthetic analysis would disconnect the molecule at the Cα-Cβ bond, pointing to a glycine equivalent and a C5 electrophile as the primary building blocks.

Key Precursors and Intermediates:

Chiral Glycine Equivalent : A Schiff base of glycine complexed with Ni(II) and a chiral ligand (e.g., derived from (S)-proline) serves as a chiral nucleophile. mdpi.com

C5 Electrophile : A five-carbon chain with a terminal electrophilic group (like a halide) and a protected ketone at the other end is required. An example would be 5-bromo-2-pentanone, with the ketone protected as a ketal (e.g., ethylene ketal) to prevent reaction during the alkylation step.

Protected Pimelate (B1236862) Backbone : The synthesis would involve coupling the glycine unit with the C5 electrophile, followed by deprotection and hydrolysis to reveal the final this compound structure.

Strategies for Isotopic Labeling of this compound for Tracer Studies

Isotopic labeling is indispensable for quantitative studies in proteomics and metabolomics, as well as for detailed mechanistic and structural investigations using NMR spectroscopy. nih.govwashington.edunih.gov Both biocatalytic and chemical synthesis methods can be adapted to incorporate stable isotopes into this compound.

Chemical Labeling Strategies: In a de novo chemical synthesis, isotopes can be introduced by using labeled starting materials. For example:

¹⁵N-Labeling : Using ¹⁵N-labeled glycine in the formation of the initial Schiff base complex would result in an ¹⁵N-labeled final product.

¹³C-Labeling : Specific ¹³C labels can be incorporated by synthesizing the C5 electrophilic precursor from ¹³C-labeled starting materials. For instance, using ¹³C-labeled acetone (B3395972) or acetate (B1210297) derivatives in the construction of the pimelate backbone.

Biocatalytic Labeling Strategies: As mentioned in section 6.1.2, enzymatic methods offer elegant ways to introduce isotopes.

¹⁵N-Labeling : The reductive amination reaction catalyzed by an engineered D-amino acid dehydrogenase (derived from meso-DAPDH) could utilize ¹⁵NH₄Cl as the nitrogen source. frontiersin.org

¹³C-Labeling : Providing ¹³C-labeled substrates (e.g., ¹³C-glucose) to engineered microorganisms that overproduce meso-2,6-diaminopimelate could result in a uniformly ¹³C-labeled product, which can then be converted to labeled this compound. sigmaaldrich.com

These labeling strategies provide essential tools for researchers to probe the metabolic fate and biochemical interactions of this compound in complex biological systems.

Advanced Analytical Methodologies for S 2 Amino 6 Oxopimelate in Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating (S)-2-amino-6-oxopimelate from intricate biological samples, thereby enabling its accurate characterization and quantification. The selection of a chromatographic technique is contingent on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile polar compounds like this compound. The separation can be achieved using various column chemistries and mobile phases, coupled with a range of detection methods.

Reversed-phase (RP) HPLC is a common starting point, but the polarity of this compound may lead to poor retention on standard C18 columns. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective approach, providing better retention for polar analytes. Detection can be accomplished directly via UV absorbance, owing to the keto functional group, or more sensitively after post-column or pre-column derivatization with reagents that introduce a chromophore or fluorophore. nih.govnih.gov For instance, derivatization with o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC-Cl) allows for highly sensitive fluorescence detection. nih.gov

| Parameter | HILIC Method | Reversed-Phase with Derivatization (FMOC-Cl) |

|---|---|---|

| Column | Amide-based HILIC Column (e.g., 150 x 4.6 mm, 3.5 µm) | C18 Column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 5.0 | 50 mM Sodium Acetate Buffer, pH 4.2 |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 90% to 50% B over 15 min | 10% to 70% B over 30 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry | Fluorescence (Excitation: 266 nm, Emission: 305 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and sensitive detection. However, due to the low volatility and polar nature of this compound, derivatization is an essential prerequisite for analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. mdpi.com

Common derivatization strategies for amino acids involve two main approaches: silylation and a combination of esterification and acylation. researchgate.netnih.gov

Silylation: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens in the amino and carboxyl groups to form more volatile tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.commdpi.com

Esterification/Acylation: This two-step process first converts the carboxylic acid group to an ester (e.g., using acidified methanol) and then acylates the amino group (e.g., using pentafluoropropionic anhydride).

The resulting derivatives are sufficiently volatile for GC separation and produce characteristic fragmentation patterns upon electron ionization, which are used for identification and quantification by the mass spectrometer.

| Strategy | Reagent(s) | Target Functional Groups | Advantages |

|---|---|---|---|

| Silylation | MTBSTFA or BSTFA + TMCS | -NH2, -COOH, enolizable C=O | Single-step reaction; produces stable derivatives. mdpi.com |

| Esterification/Acylation | 1. HCl in Methanol 2. Pentafluoropropionic Anhydride (PFPA) | 1. -COOH 2. -NH2 | Creates highly electronegative derivatives suitable for electron capture detection; stable derivatives. mdpi.com |

Ion chromatography (IC), particularly high-performance anion-exchange chromatography (HPAE), is well-suited for separating charged species like this compound. thermofisher.com Separation is based on the reversible interaction between the charged analyte and the charged stationary phase of the column. 193.16.218 Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.

Detection in IC can be performed directly using conductivity or integrated pulsed amperometric detection (IPAD), the latter being particularly useful for compounds that can be oxidized or reduced at an electrode surface. thermofisher.com Alternatively, post-column derivatization with reagents like ninhydrin (B49086) can be employed, which reacts with the primary amine to produce a colored compound detectable by a UV-Vis spectrophotometer. 193.16.218 This method is robust and has been a standard for amino acid analysis for many years.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique, it provides high sensitivity and selectivity for both the identification and quantification of metabolites like this compound in complex mixtures. nih.gov

For precise and sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In this setup, the first quadrupole selects the precursor ion (the ionized this compound), which is then fragmented in the second quadrupole. The third quadrupole selects specific, characteristic fragment ions (product ions) for detection. nih.gov

This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the sample matrix and allowing for accurate quantification, often to very low levels. thermofisher.com The use of a stable-isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled this compound, is recommended to correct for matrix effects and variations in instrument response, further improving accuracy and precision. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI+ |

| Precursor Ion (m/z) | [M+H]+ of this compound | 188.08 |

| Product Ion 1 (m/z) | Quantifier ion, most intense fragment | 171.05 (Loss of NH3) |

| Product Ion 2 (m/z) | Qualifier ion for confirmation | 70.06 (Side chain fragment) |

| Internal Standard | Stable-isotope labeled analog | [M+H]+ of [13C6, 15N1]-(S)-2-amino-6-oxopimelate (m/z 195.10) |

High-Resolution Mass Spectrometry (HRMS), using instruments such as Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). acs.orgresearcher.life This capability allows for the determination of the elemental composition of an ion, which is invaluable for the confident identification of unknown compounds and for metabolomic profiling studies. nih.gov

In a metabolomics context, HRMS is used to conduct non-targeted analyses, capturing data on thousands of metabolites simultaneously. This approach can reveal the presence and relative abundance of this compound and other related metabolites in the lysine (B10760008) biosynthesis pathway. acs.orgresearcher.life By comparing metabolite profiles across different experimental conditions, researchers can gain insights into metabolic fluxes and regulatory mechanisms. While not as sensitive as targeted MS/MS for absolute quantification, HRMS provides a broader view of the metabolome and is a powerful tool for discovery-based research. skyline.msnih.gov

| Feature | Targeted LC-MS/MS (Triple Quadrupole) | Metabolomic Profiling (LC-HRMS) |

|---|---|---|

| Primary Goal | Absolute Quantification | Identification and Relative Quantification (Profiling) |

| Selectivity | Very High (MRM transitions are pre-defined) | High (Based on accurate mass) |

| Sensitivity | Excellent (attomole to femtomole range) | Good to Very Good |

| Scope | Hypothesis-driven (measures known compounds) | Hypothesis-generating (discovers unexpected changes) |

| Application | Validation of biomarkers, metabolic flux analysis | Discovery of metabolic pathways, systems biology |

Isotope Ratio Mass Spectrometry for Metabolic Flux Analysis

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov This approach uses stable isotope-labeled substrates, such as ¹³C-labeled lysine, to trace the path of atoms through metabolic networks. nih.gov When cells are cultured with a labeled substrate, the isotopes are incorporated into downstream metabolites, including this compound.

Mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is used to analyze the mass isotopomer distributions (MIDs) of these metabolites. researchgate.net The MID is the relative abundance of molecules of a particular metabolite with different numbers of isotopic labels (e.g., M+0, M+1, M+2, etc.). youtube.com By analyzing the labeling pattern of this compound and other pathway intermediates, researchers can computationally model and quantify the flux through the lysine degradation pathway. nih.govnih.gov For instance, feeding cells [U-¹³C₆]-lysine would result in a fully labeled (M+6) this compound, and its fractional labeling provides a direct measure of the pathway's activity relative to other metabolic routes. nih.gov This technique has been instrumental in understanding how different conditions or genetic modifications affect lysine metabolism in various organisms. nih.govasm.org

| Parameter | Description | Example Application for this compound |

| Isotopic Tracer | A molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N). | [U-¹³C₆]-L-lysine; [¹⁵N₂]-L-lysine |

| Analytical Platform | The instrumentation used to measure mass isotopomer distributions. | Gas Chromatography-Mass Spectrometry (GC-MS); Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Measured Analyte | The metabolite whose labeling pattern is determined. | Derivatized this compound, other pathway intermediates (e.g., saccharopine, α-aminoadipate). |

| Output Data | Mass Isotopomer Distribution (MID) of the analyte. | Relative abundances of M+0, M+1, M+2...M+6 for this compound. |

| Derived Information | Quantitative rates (fluxes) of metabolic reactions. | The rate of conversion of lysine to this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules at the atomic level. omicsonline.orgmdpi.com

NMR spectroscopy is a primary tool for the structural determination of organic molecules like this compound. omicsonline.orgnmims.edu One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. nih.gov For a definitive structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques establish connectivity between atoms, confirming the carbon skeleton and the positions of functional groups.

This compound exists in equilibrium with its cyclic Schiff base form, piperideine-6-carboxylate (P6C). acs.org NMR is uniquely suited to study this type of conformational equilibrium in solution, allowing for the characterization and quantification of both the open-chain and cyclic forms. Studies on related compounds like α-aminoadipate have successfully used ¹H NMR to identify and quantify them in complex biological samples. nih.gov

| NMR Technique | Information Obtained | Application to this compound |

| 1D ¹H NMR | Identifies distinct proton environments and their relative numbers. | Determines the presence of aldehydic, alpha-amino, and methylene (B1212753) protons. |

| 1D ¹³C NMR | Identifies distinct carbon environments. | Confirms the presence of carbonyl, carboxyl, and aliphatic carbons. |

| 2D COSY | Shows proton-proton (¹H-¹H) couplings through bonds. | Establishes the sequence of methylene groups in the pimelate (B1236862) backbone. |

| 2D HSQC/HMQC | Correlates directly bonded protons and heteronuclei (e.g., ¹³C, ¹⁵N). | Assigns specific protons to their attached carbons. |

| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and heteronuclei. | Confirms the overall carbon skeleton and placement of functional groups. |

| NOESY/ROESY | Identifies protons that are close in space. | Provides information on the 3D conformation and the equilibrium between linear and cyclic forms. |

Real-time NMR allows for the non-invasive monitoring of enzymatic reactions as they occur. conicet.gov.armpg.de By acquiring a series of NMR spectra over time, researchers can simultaneously track the decrease in substrate concentration and the increase in product concentration. nih.gov This method provides detailed kinetic information without the need for labels or separation steps. nih.govnih.gov

The enzymatic conversion of lysine to this compound is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities. wikipedia.orgmedlineplus.gov A real-time NMR experiment could monitor this two-step conversion by observing the disappearance of the lysine signals and the appearance of signals corresponding to saccharopine and subsequently this compound. The subsequent oxidation of this compound to α-aminoadipate by ALDH7A1 can also be monitored, providing a complete kinetic profile of this segment of the lysine degradation pathway. conicet.gov.ar

Similar to MS-based methods, NMR can be used to trace the metabolic fate of stable isotope-labeled substrates. kuleuven.be Using specifically labeled precursors, such as [¹³C₆, ¹⁵N₂]-lysine, allows for the unambiguous tracking of both carbon and nitrogen atoms through the metabolic pathway. nih.gov

When a ¹³C-labeled substrate is used, the resulting ¹³C NMR spectrum will show signals only from the labeled positions, greatly simplifying the spectrum and increasing sensitivity. researchgate.net Heteronuclear experiments like ¹H-¹³C HSQC are particularly powerful, as they correlate the proton and carbon signals, allowing for the detection of labeled metabolites with high resolution and specificity. mdpi.comresearchgate.net This approach can be used to follow the incorporation of ¹³C and ¹⁵N from lysine into this compound, providing insights into the interplay between carbon and nitrogen metabolism. nih.govescholarship.org

Spectrophotometric and Fluorometric Enzymatic Assays

Spectrophotometric and fluorometric assays are common methods for measuring enzyme activity. These assays are often designed as "coupled" reactions, where the product of the enzyme of interest is used as a substrate by a second, "coupling" enzyme that produces a readily detectable change in absorbance or fluorescence. mdpi.com

For the enzymes involved in the metabolism of this compound, assays can be developed by coupling the reactions to the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or its phosphate (B84403) equivalent (NADP⁺/NADPH). The change in the concentration of NADH or NADPH can be monitored by spectrophotometry as a change in absorbance at 340 nm. mdpi.com

For example, the activity of saccharopine dehydrogenase, which produces this compound, can be measured by monitoring the consumption of NAD⁺. Conversely, the activity of α-aminoadipic semialdehyde dehydrogenase, which consumes this compound, can be measured by monitoring the production of NADH. researchgate.net

Fluorometric assays offer higher sensitivity than spectrophotometric methods. rarediseasesjournal.com These can be developed by using coupling enzymes that produce a fluorescent product or by using substrates that become fluorescent upon enzymatic modification. mdpi.com For instance, the NADH produced in a coupled dehydrogenase reaction can be used by a diaphorase enzyme to reduce a non-fluorescent resazurin (B115843) substrate to the highly fluorescent resorufin (B1680543), amplifying the signal.

| Assay Type | Principle | Example for this compound Pathway |

| Spectrophotometric | Measures the change in absorbance of a chromophore. Often coupled to NAD(P)H, which absorbs at 340 nm. nih.govnih.gov | The activity of α-aminoadipic semialdehyde dehydrogenase is monitored by the increase in absorbance at 340 nm due to NADH production. |

| Fluorometric | Measures the change in fluorescence intensity. Can be more sensitive than absorbance-based assays. rarediseasesjournal.com | The NADH produced by α-aminoadipic semialdehyde dehydrogenase can be coupled to a second enzymatic reaction that generates a fluorescent product (e.g., resorufin from resazurin). mdpi.com |

Computational Approaches and Theoretical Studies of S 2 Amino 6 Oxopimelate

Molecular Modeling and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular modeling and molecular dynamics (MD) simulations have been pivotal in understanding the interactions between enzymes and their substrates within the lysine (B10760008) biosynthesis pathway. The L,L-diaminopimelate aminotransferase (DapL) pathway, a variant of the lysine biosynthesis pathway, is a significant area of this research. DapL catalyzes the conversion of tetrahydrodipicolinate to L,L-diaminopimelate and is a target for novel antibiotic development. frontiersin.orgnih.gov

Researchers have utilized inferred structures from homologous enzymes to conduct compound screening experiments and investigate the binding dynamics of antagonistic ligands of DapL from Verrucomicrobium spinosum. frontiersin.orgnih.gov Through comparative MD simulations, putative docking positions of various ligands have been identified and their conformations supported. frontiersin.orgnih.gov These simulations can help predict the effectiveness of potential antibiotic compounds before undertaking laboratory experiments, thereby streamlining the drug development process. frontiersin.orgnih.gov

A study focusing on DapL from Verrucomicrobium spinosum employed a comparative MD software package to evaluate putative antagonistic ligands, revealing a correlation between the total effect on protein dynamics in silico and the inhibition measured in vitro. rit.edu Such computational approaches are crucial for evaluating DapL as a potential target for narrow-spectrum antibiotics. rit.edu

| Enzyme Studied | Computational Technique | Key Findings |

| L,L-diaminopimelate aminotransferase (DapL) | Molecular Dynamics (MD) Simulations | Identification of putative docking positions for antagonistic ligands. frontiersin.orgnih.gov |

| DapL from Verrucomicrobium spinosum | Comparative MD Simulations | Correlation between in silico protein dynamics and in vitro inhibition. rit.edu |

| meso-diaminopimelate dehydrogenase (m-Ddh) | Molecular Modeling | Exploration of binding mechanisms of diaminopimelic acid analogs. nih.gov |

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and elucidating enzymatic reaction mechanisms at an atomic level. nih.gov While specific quantum chemical studies on (S)-2-amino-6-oxopimelate are not extensively documented in publicly available literature, the principles of these calculations are broadly applied to understand enzymes within the diaminopimelate pathway.

These computational methods can trace reaction pathways, identify transition states, and determine the energetics of each step in a catalytic cycle. nih.gov For instance, in the context of the broader lysine biosynthesis pathway, quantum chemical calculations can be used to model the conversion of substrates by enzymes like diaminopimelate dehydrogenase. This enzyme catalyzes the reaction involving meso-2,6-diaminoheptanedioate and NADP+ to form L-2-amino-6-oxoheptanedioate, a compound closely related to this compound. wikipedia.org

The application of these methods provides a detailed understanding of the factors governing reactivity and selectivity, which is crucial for the rational design of enzyme inhibitors.

In Silico Prediction of Metabolic Pathways and Network Analysis

The prediction of metabolic pathways and the analysis of metabolic networks through computational means are essential for understanding the systemic role of metabolites like this compound. The lysine biosynthesis pathway has been the subject of extensive in silico reconstruction and analysis in various organisms.

Genomics-based reconstruction has been used to predict and profile amino acid biosynthesis in the human gut microbiome, identifying four pathway variants for lysine biosynthesis involving eleven biochemical reactions and sixteen dedicated enzymes. mdpi.com Such in silico predictions of metabolic phenotypes correlate well with experimental data on amino acid requirements and production. mdpi.com

In plants like rice and maize, computational models have been developed to identify genetic regulators of lysine production. mdpi.complos.org Bayesian network analysis of the lysine biosynthesis pathway in rice, for example, has been used to model the pathway under different conditions to identify key regulatory genes. mdpi.compreprints.org Similarly, a co-expression network of lysine biosynthesis pathway genes in maize has been constructed using RNA-sequencing data to understand the network's association with seed development. plos.org

Metabolic network analysis has also been applied to lysine-producing bacteria like Corynebacterium glutamicum. nih.gov By employing ¹³C tracer experiments and metabolic flux analysis, researchers can gain a quantitative understanding of the intracellular flux distributions and identify strain-specific differences in metabolic activities. nih.gov

| Organism/System | Computational Approach | Objective |

| Human Gut Microbiome | Genomics-based reconstruction | Predict and profile amino acid biosynthesis pathways. mdpi.com |